8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Overview
Description
8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a chemical compound belonging to the benzoxepine family. Benzoxepines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a methoxy group at the 8th position and a ketone group at the 5th position within the dihydrobenzo[b]oxepin structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-methoxybenzaldehyde.
Formation of Intermediate: The benzene derivative undergoes a series of reactions, including cyclization and reduction, to form the dihydrobenzo[b]oxepin core.
Introduction of Functional Groups: The methoxy group is introduced via methylation, and the ketone group is introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Substitution reactions at the methoxy group or other positions on the benzoxepine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
Oxidation: Formation of 8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one.
Reduction: Formation of 8-methoxy-3,4-dihydrobenzo[b]oxepin-5-ol.
Substitution: Various substituted benzoxepine derivatives depending on the reagents used.
Scientific Research Applications
8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, influencing their activity.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Dibenzoxepin: A tricyclic compound with similar structural features.
Doxepin: A tricyclic antidepressant derived from dibenzoxepin.
Fluradoline: An analgesic with a dibenzoxepin core.
Uniqueness
8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is unique due to its specific functional groups and potential biological activities. Its methoxy and ketone groups confer distinct chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
8-methoxy-3,4-dihydro-2H-1-benzoxepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-8-4-5-9-10(12)3-2-6-14-11(9)7-8/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQSNXSAQQFZFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481780 | |
Record name | 8-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98232-51-0 | |
Record name | 8-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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